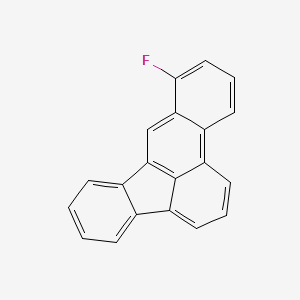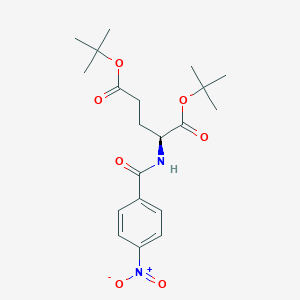
3-Chloro-1,1-dinitropropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1-dinitropropane-1,2-diol is an organic compound with the molecular formula C3H5ClN2O6 It is known for its unique chemical structure, which includes a chloro group and two nitro groups attached to a propane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-dinitropropane-1,2-diol typically involves the nitration of 3-chloropropane-1,2-diol. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent decomposition and ensure the selective formation of the dinitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction parameters. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1-dinitropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro oxides.
Reduction: Formation of 3-amino-1,1-dinitropropane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-1,1-dinitropropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1-dinitropropane-1,2-diol involves its interaction with molecular targets through its reactive nitro and chloro groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and redox reactions, which can affect cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1,2-propanediol: Similar structure but lacks the nitro groups.
2-Bromo-2-nitropropane-1,3-diol: Contains a bromine atom instead of chlorine and has a different arrangement of nitro groups.
1,2-Dichloro-1,2-dinitroethane: Similar nitro and chloro groups but with a different carbon backbone.
Uniqueness
3-Chloro-1,1-dinitropropane-1,2-diol is unique due to the presence of both chloro and nitro groups on a propane-1,2-diol backbone
Propriétés
Numéro CAS |
88085-24-9 |
|---|---|
Formule moléculaire |
C3H5ClN2O6 |
Poids moléculaire |
200.53 g/mol |
Nom IUPAC |
3-chloro-1,1-dinitropropane-1,2-diol |
InChI |
InChI=1S/C3H5ClN2O6/c4-1-2(7)3(8,5(9)10)6(11)12/h2,7-8H,1H2 |
Clé InChI |
UQUYMFXCGAZHKC-UHFFFAOYSA-N |
SMILES canonique |
C(C(C([N+](=O)[O-])([N+](=O)[O-])O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
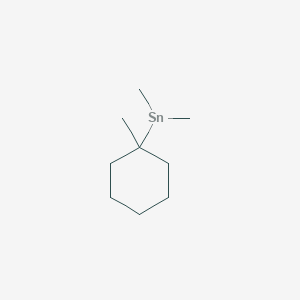

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
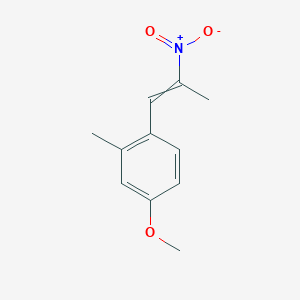
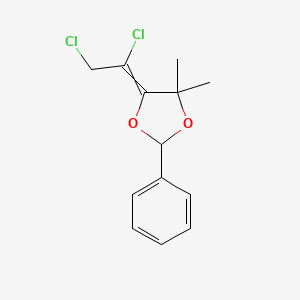
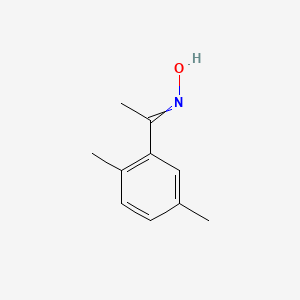
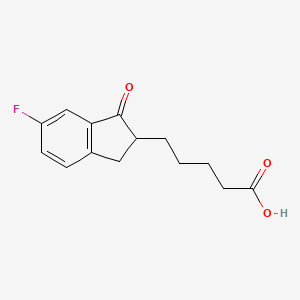
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)

